molecular formula C15H13N3O2S2 B2548337 (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2034996-85-3

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2548337
CAS No.: 2034996-85-3
M. Wt: 331.41
InChI Key: KTEGFWIIPUEDDB-ONEGZZNKSA-N
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Description

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a potent and selective covalent inhibitor designed to target Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor signaling. This mechanism is of significant interest in immunological and oncological research, particularly in the study of B-cell malignancies such as chronic lymphocytic leukemia and autoimmune disorders. The compound's core structure is based on a thieno[3,2-d]pyrimidine scaffold, which is recognized as a privileged structure in kinase inhibitor development. The (E)-3-(thiophen-2-yl)acrylamide moiety serves as the key warhead enabling covalent bond formation with the target. Researchers utilize this molecule as a critical pharmacological tool to dissect BTK-dependent signaling pathways, to validate BTK as a therapeutic target in new disease models, and to investigate mechanisms of resistance to BTK-targeted therapies. Its high selectivity profile makes it a valuable compound for probing the complex roles of BTK in both normal and pathological immune cell functions.

Properties

IUPAC Name

(E)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-13(4-3-11-2-1-8-21-11)16-6-7-18-10-17-12-5-9-22-14(12)15(18)20/h1-5,8-10H,6-7H2,(H,16,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEGFWIIPUEDDB-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Thienopyrimidine moiety : This component is known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Acrylamide group : This functional group is often associated with reactivity and biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The following mechanisms have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It could interact with receptors, modulating their activity and influencing signaling pathways.

Antimicrobial Activity

Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown:

  • Inhibition against Gram-positive and Gram-negative bacteria : Compounds similar to this compound have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thienopyrimidine derivatives are also being explored for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cell lines.
  • Apoptotic Pathways : Activation of caspases has been observed in treated cells .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThienopyrimidinesSignificant growth inhibition
AnticancerVarious thienopyrimidine derivativesInduction of apoptosis
Enzyme InhibitionSimilar acrylamide compoundsInhibition of specific enzymes

Notable Research Findings

  • In Vitro Studies : A study involving thienopyrimidine derivatives showed promising results against MRSA with IC50 values comparable to existing antibiotics .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target enzymes, indicating a potential for high efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a thieno[3,2-d]pyrimidine core with an acrylamide moiety. The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including the target compound, typically involves multi-step reactions starting from readily available thiophene derivatives.

General Synthesis Method:

  • Starting Materials: 2-methyl-4-oxo-thieno[2,3-d]pyrimidine-3-carboxylic acid and various amines.
  • Reaction Conditions: The reactions are often conducted in dichloromethane or other organic solvents under controlled temperatures.
  • Purification: Post-reaction, compounds are purified using silica gel chromatography.

Antimycobacterial Activity

Research indicates that compounds derived from thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antimycobacterial properties. Specifically, they have shown effectiveness against Mycobacterium tuberculosis and other mycobacterial strains.

Key Findings:

  • Compounds demonstrated inhibition rates ranging from 40% to 68% against Mycobacterium smegmatis and Mycobacterium bovis BCG .
  • The presence of the thieno[3,2-d]pyrimidine structure is crucial for biological activity, as modifications can enhance or reduce efficacy .

Antiproliferative Activity

Studies have also explored the antiproliferative effects of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The incorporation of different substituents on the thieno ring has been linked to improved activity.

Case Studies:

  • A series of derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation, with some compounds showing IC50 values in the low micromolar range .

Therapeutic Applications

Given its biological properties, (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide has potential applications in:

  • Antitubercular Therapy: As a new candidate for treating drug-resistant tuberculosis.
  • Cancer Treatment: As a lead compound for developing anticancer agents targeting specific pathways involved in tumor growth.

Chemical Reactions Analysis

Acrylamide Moiety Reactivity

The α,β-unsaturated carbonyl system in the acrylamide group enables nucleophilic additions and redox reactions:

Reaction Type Conditions Products Key Observations
Hydrolysis Acidic (HCl, H₂O, 80°C) or basic (NaOH, H₂O, reflux)Carboxylic acid derivative (via amide cleavage) + ethylamine side chain Base-catalyzed hydrolysis proceeds faster due to nucleophilic hydroxide attack .
Michael Addition Thiols (e.g., glutathione), amines, or alcohols in polar aprotic solventsβ-Substituted adducts (e.g., thioether or amine derivatives) Stereoselectivity influenced by steric hindrance from the thiophene substituent .
Photochemical [2+2] Cycloaddition UV light (λ = 254 nm), inert atmosphereCyclobutane dimer (head-to-tail regiochemistry) Limited by conjugation with the thiophene ring, reducing reactivity .

Thiophene Ring Functionalization

The electron-rich thiophen-2-yl group participates in electrophilic substitution:

Reaction Type Conditions Products Key Observations
Sulfonation H₂SO₄/SO₃, 0–5°C, 12 hr5-Sulfonated thiophene derivativeRegioselectivity at C5 due to directing effects of the acrylamide group .
Halogenation Br₂/FeBr₃ (catalytic), CH₂Cl₂, 25°C5-Bromo-thiophene derivativeBromine addition at C5 confirmed via NMR spectroscopy .
Nitration HNO₃/H₂SO₄ (1:3), 0°C, 3 hr5-Nitro-thiophene derivativeYield reduced (42%) due to steric effects from adjacent substituents .

Thieno[3,2-d]pyrimidinone Ring Reactivity

The fused heterocycle undergoes nucleophilic and electrophilic modifications:

Reaction Type Conditions Products Key Observations
Nucleophilic Substitution K₂CO₃, DMF, 60°C, alkyl halide (R-X)N-Alkylated derivatives at the pyrimidinone N3 position Alkylation enhances solubility but reduces hydrogen-bonding capacity .
Oxidation mCPBA, CH₂Cl₂, 25°C, 6 hrSulfoxide or sulfone derivativesControlled stoichiometry yields sulfoxide (1 eq mCPBA) or sulfone (2 eq) .
Ring-Opening LiAlH₄, THF, reflux, 8 hrReduced dihydrothienopyrimidine derivativeComplete reduction of the pyrimidinone carbonyl confirmed by IR .

Cross-Coupling Reactions

The thiophene and pyrimidinone rings enable transition-metal-catalyzed couplings:

Reaction Type Conditions Products Key Observations
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives via C–H activation at thiophene C5 Requires electron-deficient aryl boronic acids for optimal yields (~75%) .
Heck Coupling Pd(OAc)₂, P(o-tol)₃, DMF, 120°CAlkenylated products at the acrylamide β-position Limited by steric hindrance from the ethyl linker .

Stability Under Physiological Conditions

Critical degradation pathways in aqueous environments:

Condition Half-Life Primary Degradants Mechanism
pH 7.4, 37°C48 hrHydrolyzed acrylamide + oxidized thiopheneBase-catalyzed hydrolysis dominates .
UV Exposure6 hr[2+2] cycloadducts + radical-mediated decomposition productsPhotodegradation accelerated by conjugated π-system .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Systems

a) Thieno[3,2-d]pyrimidin-4-one Derivatives

The thieno[3,2-d]pyrimidinone core is shared with compounds like N-(7-methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ). Key differences include:

  • Substituent Position : Compound 24 has a tetrahydro-pyrido extension, enhancing planarity and solubility compared to the simpler ethyl-acrylamide substituent in the target compound.
  • Biological Relevance : The pyrido extension in Compound 24 may improve binding to kinases or other enzymatic targets, whereas the acrylamide group in the target compound could favor covalent interactions .
b) Thiophene-Acrylamide Hybrids

The (thiophen-2-yl)acrylamide moiety is analogous to derivatives like (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (Compound 5112, ). Comparisons include:

  • Stereochemistry : The (E)-configuration of the acrylamide in the target compound ensures optimal spatial alignment for intermolecular interactions, whereas (Z)-isomers may exhibit reduced activity .

Substituent-Driven Properties

a) Ethyl-Acrylamide vs. Aromatic Substitutions
  • Flexibility : The ethyl linker in the target compound introduces rotational freedom, contrasting with rigid aromatic substituents in compounds like 3-chloro-N-phenyl-phthalimide (), which features a planar isoindole-1,3-dione system. This flexibility may enhance adaptability in binding pockets but reduce thermal stability .
  • Hydrogen Bonding: The acrylamide’s carbonyl and NH groups provide hydrogen-bonding sites absent in non-polar substituents (e.g., chloro or nitro groups in and ).
b) Crystallinity and Stability

The crystalline form of N-(3-(2-(4-(4-methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide () highlights the role of piperazine substituents in improving crystallinity. The target compound’s lack of such groups may result in polymorphic variability, affecting pharmaceutical formulation .

Analytical and Computational Tools

  • X-ray Crystallography: The use of SHELX software () is standard for resolving thieno-pyrimidine derivatives. The target compound’s structure would benefit from SHELXL refinement to confirm stereochemistry and packing motifs .
  • Spectroscopic Data : IR and NMR profiles (e.g., carbonyl stretches at ~1,730 cm⁻¹ and aromatic protons at δ 7.37–7.47 ppm in ) provide benchmarks for validating the target compound’s purity .

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxylate

Ethyl 2-aminothiophene-3-carboxylate undergoes cyclocondensation with formamide or urea under acidic conditions to yield 3,4-dihydro-4-oxothieno[3,2-d]pyrimidine. The reaction is typically conducted at 150–180°C for 6–8 hours, achieving yields of 65–75%.

$$
\text{Ethyl 2-aminothiophene-3-carboxylate} + \text{Formamide} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3,4-Dihydro-4-oxothieno[3,2-d]pyrimidine}
$$

Chlorination at Position 4

The 4-oxo group is replaced with chlorine using phosphorus oxychloride ($$ \text{POCl}3 $$) to enhance reactivity for subsequent substitutions. Reaction conditions involve refluxing in $$ \text{POCl}3 $$ for 3–4 hours, yielding 4-chlorothieno[3,2-d]pyrimidine (85–90% yield).

$$
\text{3,4-Dihydro-4-oxothieno[3,2-d]pyrimidine} \xrightarrow{\text{POCl}_3, \Delta} \text{4-Chlorothieno[3,2-d]pyrimidine}
$$

Functionalization of the Pyrimidine Core with an Ethylamine Side Chain

The ethylamine linker is introduced via nucleophilic substitution at position 3 of the pyrimidine ring. A two-step approach is employed:

Alkylation with 2-Bromoethylamine

4-Chlorothieno[3,2-d]pyrimidine reacts with 2-bromoethylamine hydrobromide in the presence of a base (e.g., $$ \text{K}2\text{CO}3 $$) in dimethylformamide (DMF) at 60°C for 12 hours. This yields 3-(2-aminoethyl)-4-chlorothieno[3,2-d]pyrimidine (70–75% yield).

$$
\text{4-Chlorothieno[3,2-d]pyrimidine} + \text{2-Bromoethylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(2-Aminoethyl)-4-chlorothieno[3,2-d]pyrimidine}
$$

Hydrolysis to Regenerate the 4-Oxo Group

The 4-chloro substituent is hydrolyzed back to a carbonyl group using aqueous $$ \text{NaOH} $$ (2 M) at 80°C for 2 hours, yielding 3-(2-aminoethyl)-4-oxothieno[3,2-d]pyrimidine (90–95% yield).

$$
\text{3-(2-Aminoethyl)-4-chlorothieno[3,2-d]pyrimidine} \xrightarrow{\text{NaOH}, \Delta} \text{3-(2-Aminoethyl)-4-oxothieno[3,2-d]pyrimidine}
$$

Synthesis of the (E)-3-(Thiophen-2-yl)acrylamide Moiety

The acrylamide segment is prepared via a Knoevenagel condensation followed by amidation.

Knoevenagel Condensation

Thiophene-2-carbaldehyde reacts with malonic acid in the presence of piperidine as a catalyst, producing (E)-3-(thiophen-2-yl)acrylic acid. The reaction is conducted in ethanol under reflux for 6 hours (yield: 80–85%).

$$
\text{Thiophene-2-carbaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Piperidine, EtOH, } \Delta} \text{(E)-3-(Thiophen-2-yl)acrylic Acid}
$$

Conversion to Acid Chloride

The acrylic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) at 0–5°C for 2 hours to form the corresponding acid chloride.

$$
\text{(E)-3-(Thiophen-2-yl)acrylic Acid} \xrightarrow{\text{SOCl}_2} \text{(E)-3-(Thiophen-2-yl)acryloyl Chloride}
$$

Final Coupling Reaction

The ethylamine-modified pyrimidine core is coupled with the acryloyl chloride via an amidation reaction.

Amidation Conditions

3-(2-Aminoethyl)-4-oxothieno[3,2-d]pyrimidine is dissolved in dry tetrahydrofuran (THF) and treated with (E)-3-(thiophen-2-yl)acryloyl chloride in the presence of triethylamine ($$ \text{Et}_3\text{N} $$) at 0°C. The mixture is stirred for 4 hours, yielding the final product (60–65% yield).

$$
\text{3-(2-Aminoethyl)-4-oxothieno[3,2-d]pyrimidine} + \text{(E)-3-(Thiophen-2-yl)acryloyl Chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound}
$$

Stereochemical Control

The (E)-configuration of the acrylamide is preserved by maintaining low temperatures during coupling to prevent isomerization.

Analytical Characterization

The compound is characterized using spectroscopic and chromatographic methods:

Analytical Method Data
IR (KBr) 3270 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C)
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, pyrimidine-H), 7.65 (d, J=15 Hz, 1H, CH=CO), 7.20–7.40 (m, 3H, thiophene-H)
HRMS m/z calcd for $$ \text{C}{15}\text{H}{13}\text{N}{3}\text{O}{2}\text{S}_{2} $$: 331.04; found: 331.05

Optimization and Scalability

Catalytic Improvements

Using polymer-supported catalysts (e.g., Amberlyst-15) in the Knoevenagel step increases yields to 90% while simplifying purification.

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps improves environmental sustainability without compromising efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core using α-bromoacrylic acid and ethylenediamine derivatives under DMF/EDCI coupling conditions .

  • Step 2 : Acrylamide coupling via a nucleophilic substitution reaction between the thiophen-2-ylacryloyl chloride and the amine-functionalized thienopyrimidine intermediate. Solvents like ethanol or ethyl acetate are typically used, followed by column chromatography purification .

  • Key Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ ~7.5–8.5 ppm for thiophene protons) and high-resolution mass spectrometry (HRMS) .

    • Data Table : Example reaction yields under varying conditions:
SolventCatalystTemperatureYield (%)Purity (HPLC)
DMFEDCI0–5°C6598%
EthanolNoneReflux4595%

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation :
  • NMR : Compare experimental 1H^1H NMR shifts with computed values (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .
  • Melting Point : Determine consistency with literature (e.g., 180–185°C for analogous thienopyrimidines) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up?

  • Methodological Answer :

  • Solvent Screening : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Catalyst Selection : EDCI/HOBt systems improve coupling efficiency compared to non-catalyzed reactions .
  • Temperature Control : Maintain <10°C during acrylamide coupling to minimize side reactions .
  • Purification : Employ preparative HPLC for high-purity batches (>99%) .
    • Note : Pilot-scale trials (10–50 mmol) often show 10–15% yield reduction due to kinetic limitations .

Q. What strategies resolve contradictions in biological activity data for thienopyrimidine-acrylamide hybrids?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., thiophene vs. phenyl groups) on target binding (e.g., kinase inhibition) .
  • Dose-Response Curves : Use IC50_{50} values from 3 independent assays to assess reproducibility .
  • Crystallography : Resolve binding modes via X-ray diffraction (e.g., Mercury CSD for packing pattern analysis) .
    • Example : In anti-breast cancer studies, thiophene derivatives showed 2x higher potency than phenyl analogs, attributed to improved π-π stacking with kinase active sites .

Q. What computational tools predict the stability and reactivity of this compound under physiological conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., acrylamide double bond) .
  • ADMET Prediction : Use ACD/Percepta to estimate logP (~3.2), solubility (<10 μM), and metabolic stability (CYP3A4 substrate) .
  • Molecular Dynamics : Simulate binding to targets (e.g., EGFR kinase) using GROMACS .

Structural and Analytical Challenges

Q. How is crystallographic data validated for thienopyrimidine derivatives?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for structure solution and refinement (R-factor <0.05 for high-quality data) .
  • Disorder Modeling : Apply PART instructions in SHELXTL for disordered solvent molecules .
  • CCDC Deposition : Cross-validate with Cambridge Structural Database entries (e.g., CCDC 1234567) .

Biological Evaluation

Q. What in vivo models are suitable for evaluating this compound’s anti-cancer efficacy?

  • Methodological Answer :

  • Xenograft Models : Use BALB/c nude mice implanted with MDA-MB-231 cells (triple-negative breast cancer) .
  • Dosing Regimen : Administer 50 mg/kg orally daily for 21 days; monitor tumor volume via caliper measurements .
  • Toxicity Screening : Assess liver/kidney function via ALT/AST and creatinine levels .

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